molecular formula C29H36N4O4 B11439999 5-{1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}-N-(2-phenylethyl)pentanamide

5-{1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}-N-(2-phenylethyl)pentanamide

Cat. No.: B11439999
M. Wt: 504.6 g/mol
InChI Key: IMFUZGGUUCUZBL-UHFFFAOYSA-N
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Description

5-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, followed by the introduction of the cyclohexylcarbamoyl and phenylethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(PROPAN-2-YL)PENTANAMIDE
  • 5-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-[(THIOPHEN-2-YL)METHYL]PENTANAMIDE

Uniqueness

The uniqueness of 5-{1-[(CYCLOHEXYLCARBAMOYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-(2-PHENYLETHYL)PENTANAMIDE lies in its specific structural features, such as the phenylethyl group, which may confer distinct biological activities and properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C29H36N4O4

Molecular Weight

504.6 g/mol

IUPAC Name

5-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide

InChI

InChI=1S/C29H36N4O4/c34-26(30-19-18-22-11-3-1-4-12-22)17-9-10-20-32-28(36)24-15-7-8-16-25(24)33(29(32)37)21-27(35)31-23-13-5-2-6-14-23/h1,3-4,7-8,11-12,15-16,23H,2,5-6,9-10,13-14,17-21H2,(H,30,34)(H,31,35)

InChI Key

IMFUZGGUUCUZBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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